molecular formula C10H13N2O2P B14502103 Methyl (1-diazopropyl)phenylphosphinate CAS No. 63469-83-0

Methyl (1-diazopropyl)phenylphosphinate

Cat. No.: B14502103
CAS No.: 63469-83-0
M. Wt: 224.20 g/mol
InChI Key: VQOFDPYCLPIMBE-UHFFFAOYSA-N
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Description

Methyl (1-diazopropyl)phenylphosphinate is a phosphorus-containing organo-diazo compound characterized by a diazopropyl group (-N₂CH₂CH₂CH₃) attached to a phenylphosphinate backbone with a methyl ester moiety. Its diazo group confers unique reactivity, enabling crosslinking or decomposition under UV irradiation.

Properties

CAS No.

63469-83-0

Molecular Formula

C10H13N2O2P

Molecular Weight

224.20 g/mol

IUPAC Name

[1-diazopropyl(methoxy)phosphoryl]benzene

InChI

InChI=1S/C10H13N2O2P/c1-3-10(12-11)15(13,14-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

VQOFDPYCLPIMBE-UHFFFAOYSA-N

Canonical SMILES

CCC(=[N+]=[N-])P(=O)(C1=CC=CC=C1)OC

Origin of Product

United States

Preparation Methods

Preparation of Methyl Phenylphosphinate

Methyl phenylphosphinate is synthesized through the esterification of phenylphosphinic acid with methyl chloroformate in the presence of pyridine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of phenylphosphinic acid attacks the electrophilic carbonyl carbon of methyl chloroformate:

$$
\text{Phenylphosphinic acid} + \text{Methyl chloroformate} \xrightarrow{\text{Pyridine}} \text{Methyl phenylphosphinate} + \text{HCl} + \text{CO}_2
$$

Key parameters include maintaining anhydrous conditions and a reaction temperature of 0–5°C to minimize side reactions. The product is typically purified via vacuum distillation, yielding a liquid with a refractive index $$ n_{20}^D = 1.526 $$ and density $$ 1.129 \, \text{g/mL} $$.

Introduction of the 1-Diazopropyl Group

The 1-diazopropyl moiety is introduced via a diazo transfer reaction. A propyl Grignard reagent (e.g., CH$$2$$CH$$2$$CH$$2$$MgBr) is reacted with methyl phenylphosphinate to form a phosphorus-bound propyl intermediate. Subsequent treatment with p-toluenesulfonyl azide (TsN$$3$$) in the presence of a copper(I) catalyst facilitates diazo group transfer:

$$
\text{Methyl phenylphosphinate} + \text{CH}2\text{CH}2\text{CH}2\text{MgBr} \rightarrow \text{Methyl (1-hydroxypropyl)phenylphosphinate} \xrightarrow{\text{TsN}3, \text{Cu(I)}} \text{this compound}
$$

This method achieves moderate yields (50–65%) but requires careful handling due to the thermal instability of diazo compounds.

Palladium-Catalyzed Coupling Approaches

Palladium-mediated reactions offer regioselective pathways for constructing the carbon-phosphorus bond. A notable example involves the use of a palladium-1,2-bis(diphenylphosphino)ethane (dppe) complex to catalyze the addition of methyl phenylphosphinate to terminal alkynes. While originally developed for ethyl phenylphosphinate, substituting the ethyl ester with methyl adapts the method for the target compound:

$$
\text{Methyl phenylphosphinate} + \text{HC≡C-R} \xrightarrow{\text{Pd(dppe)}} \text{Methyl (1-alkynyl)phenylphosphinate} \xrightarrow{\text{Diazotization}} \text{this compound}
$$

The alkyne intermediate undergoes hydrogenation to a propyl group, followed by diazotization using NaNO$$_2$$/HCl. This method’s regioselectivity is solvent-dependent; toluene favors Markovnikov addition, while ethanol promotes anti-Markovnikov products.

Michaelis-Arbusov Reaction with Retention of Configuration

The Michaelis-Arbusov reaction enables the synthesis of phosphorus esters through the alkylation of phosphonite intermediates. For this compound, this involves:

  • Formation of Trimethylsilyl Phosphonite :
    Methyl phenylphosphinate reacts with trimethylsilyl chloride (TMSCl) to generate trimethylsilyl methyl phenylphosphonite.

  • Alkylation with Diazopropyl Bromide :
    The silyl phosphonite is alkylated with 1-diazopropyl bromide, preserving stereochemistry due to the silyl group’s steric bulk:

$$
\text{Trimethylsilyl methyl phenylphosphonite} + \text{BrCH}2\text{CH}2\text{CH}2\text{N}2^+ \rightarrow \text{this compound} + \text{TMSBr}
$$

This method achieves high stereochemical fidelity (>90% retention) but requires stringent anhydrous conditions.

Free-Radical Addition to Ethylene

Free-radical pathways provide an alternative route, leveraging the stability of phosphorus-centered radicals. Methyl phenylphosphinate undergoes radical addition to ethylene in the presence of azo initiators (e.g., AIBN):

$$
\text{Methyl phenylphosphinate} + \text{CH}2=\text{CH}2 \xrightarrow{\text{AIBN}} \text{Methyl (1-hydroxypropyl)phenylphosphinate} \xrightarrow{\text{Diazotization}} \text{this compound}
$$

The hydroxypropyl intermediate is subsequently diazotized under acidic conditions. This method is less regioselective but offers scalability for industrial applications.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Alkylation 50–65 Simple reagents, scalable Diazo instability, moderate yields
Palladium Catalysis 60–75 High regioselectivity Costly catalysts, solvent sensitivity
Michaelis-Arbusov 70–85 Stereochemical control Moisture-sensitive intermediates
Free-Radical Addition 40–55 Scalability, mild conditions Low regioselectivity, byproduct formation

Chemical Reactions Analysis

Types of Reactions: Methyl (1-diazopropyl)phenylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the diazo group to an amine.

    Substitution: The diazo group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the diazo group under mild conditions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Substituted phosphinates with various functional groups.

Scientific Research Applications

Methyl (1-diazopropyl)phenylphosphinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (1-diazopropyl)phenylphosphinate involves the reactivity of the diazo group, which can form carbenes or participate in cycloaddition reactions. These reactive intermediates can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Acylphosphine Oxide Photoinitiators

Methyl (1-diazopropyl)phenylphosphinate shares structural similarities with acylphosphine oxide (APO) photoinitiators, such as Ethyl(2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L-OEt) and Methyl(2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L-OMe) . Key differences lie in substituents and functional groups:

Property This compound TPO-L-OEt TPO-L-OMe
Core Structure Diazopropyl group attached to phenylphosphinate Trimethylbenzoyl group Trimethylbenzoyl group
Ester Group Methyl Ethyl Methyl
Absorption Wavelength Not explicitly reported 315–410 nm (UVA range) 315–410 nm (UVA range)
Primary Application Carbene precursor, potential photoinitiator UV-curable inks, coatings UV-curable inks, coatings

Key Findings :

  • APOs like TPO-L-OEt and TPO-L-OMe are widely used in LED-UV curing systems due to their broad UVA absorption (315–410 nm) and rapid curing kinetics .
  • The diazopropyl group in this compound may confer higher reactivity compared to APOs, but its stability under UV irradiation remains uncharacterized.

Chiral Phenylphosphinate Derivatives

Phosphinate compounds with chiral phosphorus centers, such as (Rp)-2-Isopropyl-5-methylcyclohexyl isopropyl(phenyl)phosphinate , provide insights into stereochemical influences on reactivity:

Property This compound (Rp)-2-Isopropyl-5-methylcyclohexyl isopropyl(phenyl)phosphinate
Chirality Non-chiral (based on structure) P-chiral (R configuration)
Synthesis Route Not reported Reaction of O-menthyl phenylphosphoryl chloride with isopropyl MgCl₂
Structural Motif Diazopropyl group Cyclohexyl-isopropyl substituent
Application Photochemical applications Asymmetric catalysis, stereochemical studies

Key Findings :

  • Chiral phosphinates exhibit rigid chair conformations (e.g., cyclohexyl rings) that stabilize stereochemical configurations, critical for catalytic applications .
  • The absence of a diazo group in these derivatives limits their utility in photochemical reactions compared to this compound.

Functional Comparisons with Benzophenone and Benzoin Derivatives

Property This compound Benzophenone Benzoin Methyl Ether
Mechanism Radical generation via diazo decomposition Hydrogen abstraction α-cleavage
UV Sensitivity Presumed high (diazo group) Moderate (requires co-initiators) High (short wavelengths)
Curing Speed Not quantified Slow Fast

Key Findings :

  • Diazopropane-containing compounds like this compound may offer faster curing than benzophenone but lack the industrial validation seen with APOs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl (1-diazopropyl)phenylphosphinate, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via phosphorylation of diazopropane derivatives with methyl phenylphosphinate. A typical procedure involves reacting 1-diazopropyl precursors with methyl phenylphosphinate under anhydrous conditions, using inert gas protection to avoid moisture sensitivity . Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol. Thin-layer chromatography (TLC) with UV visualization is recommended to monitor reaction progress (e.g., Merck Silica gel 60 F254 plates) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and avoid water contact to prevent decomposition .
  • Storage : Store in airtight containers at 2–8°C under nitrogen to prevent diazo-group degradation .

Q. How can spectroscopic techniques (e.g., IR, NMR) validate the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include P=O stretching (~1250 cm⁻¹) and diazo (N=N) stretches (~2100 cm⁻¹). Compare with computational predictions (e.g., Gaussian software) to resolve ambiguities .
  • NMR : ³¹P NMR should show a singlet near δ +25 ppm (phosphinate ester). ¹H NMR should resolve methyl groups (δ ~1.3 ppm for diazopropyl CH₃) and aromatic protons (δ 7.2–7.8 ppm) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the catalytic efficiency of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Substrate Scope : Test reactivity with aryl halides, alkynes, and alkenes under varying conditions (e.g., Pd catalysts, solvent polarity).
  • Kinetic Studies : Use in situ NMR or GC-MS to track reaction rates.
  • Control Experiments : Compare with non-diazo phosphinates to isolate the diazo group’s role. Reference reusability studies for analogous catalysts (e.g., Table 4 in heterogeneous catalysis) .

Q. What computational methods are suitable for analyzing this compound’s electronic structure and reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian 09/16) to predict bond lengths, vibrational frequencies, and frontier molecular orbitals (HOMO/LUMO) .
  • Reactivity Prediction : Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions influencing diazo-group stability .

Q. How can contradictions between experimental spectroscopic data and computational predictions be resolved?

  • Methodological Answer :

  • Vibrational Mode Assignment : Compare experimental IR peaks with scaled DFT frequencies (scaling factor ~0.96–0.98). Discrepancies in diazo-group stretches may arise from solvent effects or anharmonicity .
  • Solvent Corrections : Re-run computations with implicit solvent models (e.g., PCM for ethanol) .

Q. What experimental design strategies (e.g., DOE) optimize reaction conditions for this compound-mediated transformations?

  • Methodological Answer :

  • Factor Screening : Use Plackett-Burman designs to test temperature, solvent polarity, and catalyst loading.
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) maximizes yield while minimizing byproducts. For example, vary reaction time (6–24 h) and temperature (60–100°C) .

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